molecular formula C23H24N6O4 B11205276 5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11205276
M. Wt: 448.5 g/mol
InChI Key: GOCNQVFHXNCTHJ-UHFFFAOYSA-N
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Description

5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, an oxazole ring, and a dimethoxyphenyl group, making it a unique structure for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves multiple steps, including the formation of the triazole and oxazole rings, followed by the introduction of the dimethoxyphenyl group. Typical reaction conditions include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The reactions are often carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the triazole and oxazole rings, potentially altering their electronic properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe for studying enzyme interactions and protein binding due to its multiple functional groups.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-N-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide stands out due to the presence of both triazole and oxazole rings, which provide unique electronic and steric properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24N6O4

Molecular Weight

448.5 g/mol

IUPAC Name

5-amino-N-(3,4-dimethoxyphenyl)-1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C23H24N6O4/c1-13-6-5-7-15(10-13)23-26-17(14(2)33-23)12-29-21(24)20(27-28-29)22(30)25-16-8-9-18(31-3)19(11-16)32-4/h5-11H,12,24H2,1-4H3,(H,25,30)

InChI Key

GOCNQVFHXNCTHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)N

Origin of Product

United States

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